Cas no 66120-51-2 (1-(6-Methylpyridin-2-yl)propan-2-ol)
1-(6-Methylpyridin-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-Methylpyridin-2-yl)propan-2-ol
- 1-(2-methoxypyridin-6-yl)piperazine
- 1-(6-methoxy-2-pyridinyl)piperazine
- 1-(6-METHOXY-2-PYRIDYL)PIPERAZINE
- 1-(6-methoxy-pyridin-2-yl)piperazine
- 1-(6-Methoxy-pyridin-2-yl)-piperazine
- 1-(6-methyl-[2]pyridyl)-propan-2-ol
- 1-(6-methyl-pyridin-2-yl)-propan-2-ol
- 2-methoxy-6-piperazinylpyridine
- 2-Methyl-6-(2-hydroxypropyl)-pyridin
- 4-(6-methoxy-2-pyridinyl)piperazine
- AC1Q4F7O
- ACMC-1AW9V
- ST081396
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- MDL: MFCD08572176
- Inchi: 1S/C9H13NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5,8,11H,6H2,1-2H3
- InChI Key: UXBJKXQFCAWOHW-UHFFFAOYSA-N
- SMILES: OC(C)CC1C=CC=C(C)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
1-(6-Methylpyridin-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 062397-500mg |
1-(6-Methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 500mg |
$237.00 | 2023-09-08 | ||
| TRC | M235545-250mg |
1-(6-Methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M235545-500mg |
1-(6-Methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M235545-1000mg |
1-(6-Methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 1g |
$ 480.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1104856-10g |
1-(6-methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 95% | 10g |
$700 | 2024-07-23 | |
| Enamine | EN300-1846836-0.05g |
1-(6-methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 0.05g |
$119.0 | 2023-09-19 | ||
| Enamine | EN300-1846836-0.1g |
1-(6-methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 0.1g |
$125.0 | 2023-09-19 | ||
| Enamine | EN300-1846836-0.25g |
1-(6-methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 0.25g |
$131.0 | 2023-09-19 | ||
| Enamine | EN300-1846836-0.5g |
1-(6-methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 0.5g |
$136.0 | 2023-09-19 | ||
| Enamine | EN300-1846836-1.0g |
1-(6-methylpyridin-2-yl)propan-2-ol |
66120-51-2 | 1g |
$1172.0 | 2023-06-02 |
1-(6-Methylpyridin-2-yl)propan-2-ol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-(6-Methylpyridin-2-yl)propan-2-ol
Professional Introduction to 1-(6-Methylpyridin-2-yl)propan-2-ol (CAS No. 66120-51-2)
1-(6-Methylpyridin-2-yl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number CAS No. 66120-51-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine core substituted with a methyl group at the 6-position and an alcohol functional group at the 2-position, has garnered attention due to its versatile applications in medicinal chemistry and drug development.
The structural motif of 1-(6-Methylpyridin-2-yl)propan-2-ol makes it a valuable scaffold for designing novel bioactive molecules. The pyridine ring is a common pharmacophore in many therapeutic agents, contributing to interactions with biological targets such as enzymes and receptors. The presence of the methyl group at the 6-position enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and oral bioavailability. Additionally, the secondary alcohol functionality provides a site for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyridine scaffold. Research has demonstrated that pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, 1-(6-Methylpyridin-2-yl)propan-2-ol has shown promise in preliminary studies as a lead compound for further development.
One of the most compelling aspects of 1-(6-Methylpyridin-2-yl)propan-2-ol is its potential as a building block for more sophisticated drug candidates. The flexibility of its structure allows for modifications at multiple positions, enabling chemists to fine-tune its properties for specific therapeutic applications. For instance, introducing additional functional groups or heterocyclic moieties can enhance binding affinity or alter metabolic stability. This adaptability makes it an attractive choice for medicinal chemists seeking to develop new treatments for various diseases.
The synthesis of 1-(6-Methylpyridin-2-yl)propan-2-ol can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation of methyl acetoacetate with 6-methylpyridine in the presence of a suitable base, followed by reduction to yield the target alcohol. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the pyridine-propane linkage more efficiently. These synthetic strategies highlight the compound's synthetic accessibility and its suitability for industrial-scale production.
In terms of biological activity, preliminary studies have suggested that 1-(6-Methylpyridin-2-yl)propan-2-ol may possess inhibitory effects on certain enzymes implicated in inflammatory pathways. The pyridine ring's ability to interact with aromatic residues in enzyme active sites makes it a promising candidate for modulating enzymatic activity. Further research is needed to fully elucidate its mechanism of action and therapeutic potential. However, these early findings are encouraging and warrant further investigation into its pharmacological properties.
The compound's structural features also make it amenable to computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques can provide insights into how 1-(6-Methylpyridin-2-yl)propan-2-ol binds to proteins and nucleic acids, helping to guide the design of more potent derivatives. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental efforts and accelerating the development of new therapeutic agents.
The versatility of 1-(6-Methylpyridin-2-yl)propan-2-ol extends beyond its use as a lead compound; it also serves as a valuable intermediate in synthesizing other bioactive molecules. Its structural framework can be modified to explore different chemical space, leading to novel compounds with unique properties. This adaptability underscores its importance in both academic research and industrial applications.
In conclusion, 1-(6-Methylpyridin-2-yl)propan-2-ol (CAS No. 66120-51-2) is a multifaceted compound with significant potential in pharmaceutical chemistry and drug development. Its structural features make it an attractive scaffold for designing bioactive molecules, while its synthetic accessibility allows for efficient production at various scales. Ongoing research continues to uncover its pharmacological properties and applications, making it a promising candidate for future therapeutic interventions.
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